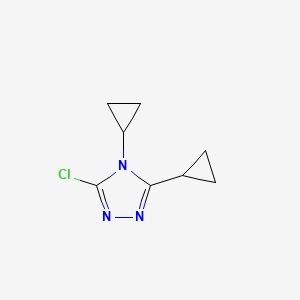![molecular formula C9H9N3O2 B13516235 Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach involves the use of radical reactions to introduce the amino group at the 7-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine ring .
Applications De Recherche Scientifique
Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate include:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Miroprofen: An imidazo[1,2-a]pyridine derived NSAID with analgesic, antipyretic, and anti-inflammatory activity.
Uniqueness
This compound is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various functionalizations makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,10H2,1H3 |
Clé InChI |
SLTCRCPTTZKTTL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN2C=CC(=CC2=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)


![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)



![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)



